1-(2-Chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is a tetrahydroisoquinoline derivative that acts as a positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) []. It exhibits selectivity for NMDARs containing the GluN2C and GluN2D subunits [, ]. This selectivity makes it a valuable tool in neuroscience research for investigating the roles of specific NMDAR subtypes in various physiological and pathological processes [].
1-(2-Chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole acts as a positive allosteric modulator of NMDARs, specifically those containing GluN2C and GluN2D subunits [, ]. This means that it binds to a site distinct from the glutamate and glycine binding sites and enhances the receptor's response to these neurotransmitters [, ]. The precise binding site and molecular mechanism of action have been investigated []. Studies using chimeric kainate/NMDA receptors and scanning mutagenesis have identified structural determinants within the pore-forming region, linkers, and pre-M1 regions of the GluN subunits that contribute to the compound's modulatory effects [, ].
Investigating GluN2C/D Subunit Roles: Due to its selectivity, the compound helps delineate the specific contributions of GluN2C- and GluN2D-containing NMDARs in synaptic plasticity, neuronal development, and various neurological and psychiatric disorders [].
Animal Models of Neurological Disorders: The compound has been used in animal models of diseases like schizophrenia, Parkinson’s disease, and fear learning to understand the role of NMDARs and explore potential therapeutic strategies [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2